2,6-Bis(2-methoxyphenyl)thian-4-one
Description
2,6-Bis(2-methoxyphenyl)thian-4-one is a sulfur-containing heterocyclic compound featuring a thian-4-one core substituted with two 2-methoxyphenyl groups at the 2 and 6 positions. The methoxy groups at the ortho positions of the phenyl rings introduce steric and electronic effects that influence molecular conformation, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
2,6-bis(2-methoxyphenyl)thian-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3S/c1-21-16-9-5-3-7-14(16)18-11-13(20)12-19(23-18)15-8-4-6-10-17(15)22-2/h3-10,18-19H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKUEZLYUSXWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)CC(S2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methoxyphenyl)thian-4-one typically involves the reaction of 2-methoxybenzaldehyde with thiopyran derivatives under specific conditions. One common method is the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediates formed are then hydrolyzed and decarboxylated by heating in sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-methoxyphenyl)thian-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: More saturated thiopyran derivatives.
Substitution: Halogenated methoxyphenyl derivatives.
Scientific Research Applications
2,6-Bis(2-methoxyphenyl)thian-4-one has several applications in scientific research:
Chemistry: Used as a reagent for the preparation of stable free nitroxyl radicals and photosensitive semiconductors.
Biology: Investigated for its potential antitumor, antibacterial, antiparasitic, and antifungal activities.
Industry: Utilized in the synthesis of synthetic juvenile hormones and pheromones.
Mechanism of Action
The mechanism of action of 2,6-Bis(2-methoxyphenyl)thian-4-one involves its interaction with molecular targets such as enzymes and receptors. For example, its inhibitory effect on phosphodiesterase and β-secretase BACE1 is due to its ability to bind to the active sites of these enzymes, thereby blocking their activity . The compound may also participate in redox reactions involving the trypanothione system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations: Thian-4-one vs. Piperidin-4-one
The substitution of the thian-4-one core (a six-membered sulfur-containing ring) with a piperidin-4-one (a nitrogen-containing ring) alters electronic and steric profiles. For example:
- 2,6-Bis(4-methoxyphenyl)-1,3-dimethyl-piperidin-4-one O-benzyloxime (piperidin-4-one derivative) exhibits a planar nitrogen-containing ring stabilized by intramolecular hydrogen bonds, whereas thian-4-one derivatives may adopt puckered conformations due to sulfur’s larger atomic radius and reduced electronegativity .
- Synthesis : Piperidin-4-one derivatives are often synthesized via condensation reactions, while thian-4-one analogs may require thiol-based cyclization pathways.
Substituent Position: 2-Methoxy vs. 4-Methoxy Phenyl Groups
The position of methoxy substituents on phenyl rings significantly impacts molecular interactions:
- 2-Methoxyphenyl groups (as in 2,6-Bis(2-methoxyphenyl)thian-4-one) introduce steric hindrance and may facilitate chalcogen bonding (e.g., O⋯O interactions) due to proximal oxygen atoms. For instance, (2-methoxyphenyl)-λ³-iodanylidene malonate derivatives exhibit short O⋯O distances (2.6–2.8 Å), stabilizing molecular conformations .
BODIPY Derivatives with 2-Methoxyphenyl Substituents
BODIPY (boron-dipyrromethene) fluorophores functionalized with 2-methoxyphenyl groups demonstrate substituent-dependent stereochemical outcomes:
- 2,6-Bis(2-methoxyphenyl) BODIPY forms diastereoisomers (syn/anti configurations) due to restricted rotation of methoxy groups, yielding a 25% synthesis yield via Suzuki coupling .
- 8-(Quinol-8-yl)-2-phenyl-1,3,5,7-tetramethyl BODIPY (58% yield) highlights that bulkier substituents or axial chirality can improve synthetic efficiency, suggesting that steric effects in 2-methoxyphenyl derivatives may complicate reactions .
Piperazine-Based Analogues with 2-Methoxyphenyl Groups
Compounds such as HBK14–HBK19 feature 2-methoxyphenyl-piperazine hydrochlorides with variable phenoxy substituents. Key observations include:
- Biological Activity: Substitutions on phenoxy groups (e.g., chloro, methyl, trimethyl) modulate receptor affinity and pharmacokinetic properties, though the thian-4-one core’s sulfur atom may confer distinct metabolic stability or hydrogen-bonding capabilities .
- Synthetic Flexibility : Piperazine derivatives are synthesized via nucleophilic substitutions, whereas thian-4-one systems may require more specialized sulfur incorporation methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
